molecular formula C9H16O4 B13090180 Ethyl 3,5-dihydroxycyclohexanecarboxylate

Ethyl 3,5-dihydroxycyclohexanecarboxylate

Cat. No.: B13090180
M. Wt: 188.22 g/mol
InChI Key: GRYAKYBPPVAXNT-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Significance of Dihydroxycyclohexanecarboxylate Scaffolds

The foundational significance of dihydroxycyclohexanecarboxylate scaffolds is deeply rooted in the historical development of stereochemistry and conformational analysis. The pioneering work on the chair and boat conformations of cyclohexane (B81311) by Hermann Sachse in 1890, and later expanded upon by Derek Barton in the mid-20th century, laid the groundwork for understanding the three-dimensional arrangement of substituted cyclohexanes. This understanding is paramount for predicting the reactivity and biological activity of molecules containing this core structure.

The 1,3-diol motif, a key feature of Ethyl 3,5-dihydroxycyclohexanecarboxylate, has been a subject of extensive research in stereoselective synthesis. The ability to control the relative and absolute stereochemistry of the two hydroxyl groups is crucial for the synthesis of numerous natural products and pharmaceuticals. rsc.orgthieme-connect.com Methodologies for the stereoselective synthesis of 1,3-diols, including substrate-controlled reductions of β-hydroxy ketones and catalytic asymmetric hydrogenations, have been a major focus in organic synthesis over the past few decades. researchgate.netnih.govacs.org These advancements have enabled chemists to access specific diastereomers of dihydroxycyclohexanecarboxylate derivatives, paving the way for their use as versatile chiral building blocks.

Structural Characteristics and Chemical Context of this compound

This compound is a chemical entity characterized by a cyclohexane ring bearing two hydroxyl groups at positions 3 and 5, and an ethyl carboxylate group at position 1. The presence of multiple stereocenters gives rise to several possible stereoisomers, each with distinct spatial arrangements of its functional groups.

PropertyValue
IUPAC Name Ethyl 3,5-dihydroxycyclohexane-1-carboxylate
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
CAS Number 156526-10-2

The conformational preference of the cyclohexane ring in this compound is a critical aspect of its structure. Based on studies of cis-1,3-dihydroxycyclohexane, the chair conformation is the most stable. The relative stability of the different chair conformations (with substituents in axial or equatorial positions) is influenced by a balance of steric interactions and potential intramolecular hydrogen bonding between the hydroxyl groups. In the case of cis-1,3-dihydroxycyclohexane, the diequatorial conformation is generally favored to minimize steric strain. However, under certain conditions, a diaxial conformation might be stabilized by intramolecular hydrogen bonding.

The chemical reactivity of this compound is dictated by its three functional groups. The hydroxyl groups can undergo a variety of transformations, including oxidation to ketones, etherification, and esterification. The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, amidation, and reduction to a primary alcohol. This trifunctional nature allows for a wide range of synthetic manipulations, making it a valuable intermediate in multi-step syntheses. A plausible synthetic route to this compound involves the stereoselective reduction of its precursor, Ethyl 3,5-dioxocyclohexanecarboxylate. nih.gov

Contemporary Research Landscape and Scholarly Avenues for this compound

While direct and extensive research specifically focused on this compound is limited in publicly available literature, its potential as a versatile building block in contemporary chemical research is significant and can be inferred from studies on analogous structures.

As a Chiral Building Block: The stereochemically defined dihydroxycyclohexanecarboxylate scaffold can serve as a valuable chiral synthon in the total synthesis of natural products. Many biologically active molecules feature polyol fragments, and the rigid cyclohexane core of this compound can act as a template to control the spatial orientation of appended functionalities. The stereoselective synthesis of 1,3-diols is a well-established area of research, and compounds like this compound are ideal starting points for the elaboration into more complex structures. rsc.orgthieme-connect.com

In Medicinal Chemistry: Functionalized cyclohexane rings are prevalent in a wide array of pharmaceutical agents. The dihydroxycarboxylate motif offers multiple points for diversification, allowing for the generation of libraries of compounds for biological screening. For instance, derivatives of dihydroxyindole-2-carboxylic acid have been investigated as dual allosteric inhibitors of HIV-1 integrase and ribonuclease H. mdpi.com Similarly, dihydroxy-tetrahydroisoquinoline derivatives have shown potential as inhibitors of the influenza virus. organic-chemistry.org Although not directly studied, the scaffold of this compound could be explored for the development of novel therapeutic agents targeting a range of diseases. For example, related hydroxy-keto esters have been evaluated for their anti-inflammatory properties. researchgate.netnih.gov

In Materials Science: Dicarboxylic acid derivatives of cyclohexane, such as 1,4-cyclohexanedicarboxylic acid, are utilized as monomers in the synthesis of polyesters. mdpi.comresearchgate.netunibo.it The dihydroxy and carboxylate functionalities of this compound could potentially be leveraged in the development of novel polymers with specific properties, such as biodegradability or enhanced thermal stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3,5-dihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6-8,10-11H,2-5H2,1H3

InChI Key

GRYAKYBPPVAXNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CC(C1)O)O

Origin of Product

United States

Elucidation of Stereochemical Features and Conformational Dynamics of Ethyl 3,5 Dihydroxycyclohexanecarboxylate

Configurational Assignment and Stereochemical Proof

Determining the precise three-dimensional arrangement of atoms (the absolute and relative configuration) of ethyl 3,5-dihydroxycyclohexanecarboxylate isomers is a critical analytical challenge. A combination of spectroscopic and crystallographic techniques is employed to unambiguously assign the stereochemistry of each chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the relative configuration of cyclohexane (B81311) derivatives. nih.gov By analyzing the chemical shifts, coupling constants (³J(H,H)), and through-space interactions (via Nuclear Overhauser Effect, NOE), the spatial relationship between substituents can be determined.

For a given stereoisomer of this compound, the cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. The orientation of the protons on the ring (axial or equatorial) can be distinguished by their ¹H NMR signals. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The key to assigning relative stereochemistry lies in the analysis of the proton-proton coupling constants. The coupling constant between two vicinal axial protons (³Jaa) is significantly larger (typically 8-13 Hz) than that between an axial and an equatorial proton (³Jae, 2-5 Hz) or two equatorial protons (³Jee, 2-5 Hz). nih.gov

For instance, in an all-cis isomer where all three substituents are equatorial in the most stable chair conformation, the protons at C1, C3, and C5 would all be in axial positions. This would lead to large ³Jaa coupling constants with the adjacent axial protons on C2, C4, and C6. Conversely, if a substituent is axial, the corresponding ring proton is equatorial, resulting in smaller ³Jae and ³Jee couplings.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide further proof of stereochemical assignment. NOESY detects spatial proximity between protons. For example, a strong NOE correlation between two protons in a 1,3-diaxial relationship would confirm their relative stereochemistry and the chair conformation of the ring. nih.gov

Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound in CDCl₃ This table presents illustrative data based on established principles for cyclohexane derivatives.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Inferred Orientation
H-12.45ddd11.5 (ax-ax), 4.5 (ax-eq), 3.0 (ax-eq)Axial
H-33.98tt10.8 (ax-ax), 4.2 (ax-eq)Axial
H-54.15tt11.0 (ax-ax), 4.3 (ax-eq)Axial
-OCH₂CH₃4.12q7.1-
-OCH₂CH₃1.25t7.1-

Analysis: The large coupling constants for H-1, H-3, and H-5 are indicative of axial-axial couplings to adjacent protons, suggesting that these three protons are in axial positions. Consequently, the ethyl carboxylate and the two hydroxyl groups would be in equatorial orientations, pointing to a (1R,3R,5R) or (1S,3S,5S) relative configuration.

While NMR can establish the relative stereochemistry, determining the absolute configuration (the actual R/S designation at each chiral center) requires methods sensitive to chirality. researchgate.net Chiroptical techniques and X-ray crystallography are the definitive methods for this purpose. nih.gov

Chiroptical Methods , such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. thieme-connect.denumberanalytics.com These techniques are highly sensitive to the molecule's three-dimensional structure. nih.gov The experimental CD spectrum can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (1R, 3R, 5S) isomer). A match between the experimental and calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net

X-ray Crystallography provides the most direct and unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be grown. youtube.comyoutube.com The technique involves diffracting X-rays off the crystal lattice. youtube.com The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. youtube.com When a heavy atom is present in the molecule or co-crystallized with it, anomalous dispersion effects can be used to determine the absolute stereochemistry without ambiguity. nih.gov The crystal structure also provides definitive information about the solid-state conformation of the molecule. mdpi.com

Conformational Preferences and Interconversion Dynamics of Dihydroxycyclohexanecarboxylate Rings

The cyclohexane ring of this compound is not static; it exists in a dynamic equilibrium between two chair conformations, which can interconvert via a higher-energy twist-boat intermediate. The thermodynamic stability of each chair conformer is dictated by the steric and electronic interactions of the substituents.

The substituent groups (ethyl carboxylate and hydroxyls) can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions (steric hindrance), bulky substituents strongly prefer the more spacious equatorial position. The relative stability of the two chair conformers can be quantified by the conformational free energy difference (ΔG°), which is related to the equilibrium constant (K_eq) between them.

For a cis,cis-isomer (1,3,5-substituents on the same face of the ring), the most stable conformation will have all three substituents in equatorial positions. The alternative chair form, with all three substituents in axial positions, would be highly disfavored due to severe 1,3-diaxial steric strain. For isomers with both cis and trans relationships, the equilibrium will favor the conformer that places the largest number of bulky groups, particularly the ethyl carboxylate group, in equatorial positions.

Table 2: Estimated A-Values and Conformational Preference for Substituents A-value is the energy difference between the axial and equatorial conformation of a monosubstituted cyclohexane.

SubstituentA-Value (kcal/mol)Preference
-OH0.9-1.0Equatorial
-COOCH₂CH₃1.1-1.2Equatorial

The interconversion between chair forms is typically rapid at room temperature, leading to averaged signals in the NMR spectrum. However, at low temperatures, this "ring flip" can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for each individual conformer, enabling the direct measurement of the equilibrium constant.

Stereoelectronic Effects Governing Reactivity and Stability

Beyond simple steric considerations, stereoelectronic effects play a crucial role in governing the stability and reactivity of this compound. wikipedia.orgsemanticscholar.org These effects arise from the interaction between electron orbitals, which depends on their spatial orientation.

A key stereoelectronic interaction in this molecule involves hyperconjugation between the lone pairs of the hydroxyl oxygen atoms and the antibonding orbitals (σ) of adjacent C-C or C-H bonds. For an equatorial hydroxyl group, a lone pair orbital is oriented anti-periplanar (180°) to the adjacent axial C-H bonds and the ring C-C bonds. This optimal alignment allows for efficient donation of electron density from the oxygen lone pair into the σ orbitals of these bonds (n → σ* interaction). This interaction stabilizes the equatorial conformation and can influence bond lengths and reactivity.

Similarly, the orientation of the ester group is influenced by stereoelectronic effects. The stability of the ester's rotational conformers depends on minimizing dipole-dipole repulsions and maximizing stabilizing orbital interactions with the cyclohexane ring. These subtle electronic factors can influence the reactivity of the carbonyl group and the acidity of the α-proton (H-1). For example, the alignment of the C1-H bond with the π-system of the carbonyl group can affect its susceptibility to deprotonation. pitt.edunih.gov Computational studies, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these stabilizing and destabilizing interactions, providing a deeper understanding of the conformational preferences and reactivity patterns observed. researchgate.net

Chemical Transformations and Strategic Derivatization of Ethyl 3,5 Dihydroxycyclohexanecarboxylate

Regioselective and Stereoselective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups at the C-3 and C-5 positions of the cyclohexane (B81311) ring presents a significant challenge and opportunity for regioselective and stereoselective functionalization. The ability to differentiate between these two hydroxyl groups is paramount for the synthesis of well-defined derivatives. The reactivity of each hydroxyl group can be influenced by its steric environment and the conformational preferences of the cyclohexane ring.

Research on analogous 1,3-diol systems has demonstrated that regioselective acylation can be achieved with high efficiency. For instance, the use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst has been shown to facilitate the regioselective acylation of diols and polyols. This method avoids the need for metal catalysts and harsh solvents, making it a comparatively green and mild approach. The selectivity is believed to arise from a dual hydrogen-bonding interaction between the DBN catalyst and the hydroxyl groups of the substrate. researchgate.net

In the context of Ethyl 3,5-dihydroxycyclohexanecarboxylate, the two hydroxyl groups are stereochemically distinct, which can be exploited for selective reactions. The chair conformation of the cyclohexane ring will place one hydroxyl group in an axial position and the other in an equatorial position, or both in equatorial positions depending on the stereoisomer. This difference in spatial orientation can lead to differential reactivity, allowing for the selective protection or functionalization of one hydroxyl group over the other.

Table 1: Examples of Regioselective Acylation of Diols Catalyzed by DBN

Diol SubstrateAcylating AgentProduct (Major Isomer)Yield (%)
1,3-PropanediolAcetic Anhydride3-Hydroxypropyl acetate (B1210297)95
(±)-1-Phenyl-1,2-ethanediolAcetic Anhydride(±)-2-Acetoxy-2-phenylethan-1-ol92
cis-1,2-CyclohexanediolBenzoic Anhydridecis-2-Benzoyloxycyclohexan-1-ol85

This table presents representative data for DBN-catalyzed regioselective acylation of various diols to illustrate the potential for selective functionalization of the hydroxyl groups in this compound.

Carboxylic Ester Modifications (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group in this compound is another key site for chemical modification. Standard transformations such as hydrolysis, transesterification, and amidation can be employed to generate a variety of derivatives.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be readily achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and is typically driven to completion by using an excess of water. ajchem-a.com Alkaline hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. ajchem-a.com

Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is also reversible and can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Amidation of the ethyl ester can be achieved by reaction with an amine to form the corresponding amide. This transformation often requires activation of the ester or the use of a catalyst. A convenient protocol for amide bond formation from esters involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with the addition of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalytic additive, which is particularly useful for less reactive amines. nih.gov

Table 2: Conditions for Carboxylic Ester Modifications

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis (Acidic)Dilute HCl or H₂SO₄, heatCarboxylic Acid
Hydrolysis (Basic)NaOH or KOH in H₂O/EtOH, heatCarboxylate Salt
TransesterificationR'OH, acid or base catalyst, heatNew Ester (-COOR')
AmidationR'R''NH, EDC, DMAP, HOBt (cat.)Amide (-CONR'R'')

This table summarizes common conditions for the modification of the ethyl ester group, which are applicable to this compound.

Oxidation and Reduction Pathways of the Cyclohexane Ring System

The hydroxyl groups and the carbon backbone of the cyclohexane ring in this compound are susceptible to oxidation and reduction reactions, leading to a variety of new structures.

Oxidation of the secondary hydroxyl groups can lead to the formation of the corresponding ketones. The oxidation of cyclohexanediol derivatives has been investigated using systems such as 12-tungstophosphoric acid-hydrogen peroxide. core.ac.uk For a 1,4-cyclohexanediol, this system yielded 4-hydroxy-cyclohexanone among other products. core.ac.uk It is plausible that the oxidation of this compound would proceed in a stepwise manner, first yielding a hydroxy-keto-ester and then a diketo-ester, depending on the reaction conditions and the oxidant used.

Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol. This would convert this compound into a triol. Alternatively, reduction of a related diketone, 1,3-cyclohexanedione, with sodium borohydride (B1222165) has been shown to produce 1,3-cyclohexanediol, with the cis-isomer being favored when an alkali metal halide is present in the reaction system. ub.edu This suggests that if the dihydroxy ester were first oxidized to the diketo ester, subsequent reduction could be used to control the stereochemistry of the resulting diol.

Synthesis of Novel Dihydroxycyclohexanecarboxylate Analogues and Conjugates

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The nucleophilic fluorination of dihydroxylated cyclohexane derivatives has been explored. For instance, the treatment of dihydroxylated β-amino ester stereoisomers with Deoxofluor has been shown to result in the selective replacement of one hydroxyl group with a fluorine atom. core.ac.uk The reaction was found to be highly substrate-dependent, with the stereochemical arrangement of the functional groups influencing the selectivity of the transformation. core.ac.uk While this study was conducted on vicinal diols, similar principles of substrate-controlled selectivity would likely apply to the fluorination of this compound. A study on the synthesis of fluorinated cyclohexanes highlighted that deoxofluorination reactions with hydrogen fluoride (B91410) reagents can be susceptible to rearrangements via phenonium ion intermediates. core.ac.uk

The conversion of the hydroxyl groups to amino groups opens up a vast area of chemical space for the synthesis of novel analogues. The synthesis of amino-hydroxycyclohexanecarboxylic acids has been achieved through various synthetic routes. core.ac.uk One approach involves the use of Diels-Alder reactions to construct the cyclohexane ring with the desired stereochemistry, followed by functional group manipulations to introduce the amino and hydroxyl groups. core.ac.uk For example, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid stereoisomers was accomplished starting from a Diels-Alder adduct of Danishefsky's diene and methyl 2-acetamidoacrylate. core.ac.uk A plausible route to amino-substituted derivatives of this compound could involve the conversion of the hydroxyl groups into good leaving groups (e.g., tosylates or mesylates), followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction to the amine.

Mechanistic Investigations of Key Transformation Reactions

The stereochemical outcome of reactions on the cyclohexane ring is often governed by stereoelectronic effects. For reactions such as nucleophilic substitution or elimination, the conformation of the ring and the relative orientation of the reacting groups play a crucial role. For an E2 elimination reaction to occur on a cyclohexane ring, the leaving group and the adjacent proton must be in an anti-periplanar (diaxial) arrangement. This conformational requirement can dictate the regioselectivity and stereoselectivity of the reaction.

In the case of nucleophilic substitution reactions to introduce functionalities like amino or fluoro groups, the mechanism can be either Sₙ1 or Sₙ2. An Sₙ2 reaction proceeds with inversion of configuration at the stereocenter, while an Sₙ1 reaction would likely lead to a mixture of stereoisomers. The choice of solvent and the nature of the leaving group and nucleophile will influence which mechanistic pathway is favored. Understanding these mechanistic principles is essential for designing stereocontrolled syntheses of derivatives of this compound.

Biosynthetic Pathways and the Precursor Role of Dihydroxycyclohexanecarboxylate Scaffolds

Dihydroxycyclohexanecarboxylates as Biosynthetic Building Blocks

The true significance of dihydroxycyclohexanecarboxylates in natural product biosynthesis lies in their role as "starter units" for polyketide synthases (PKSs). These massive, multi-enzyme complexes are responsible for constructing the carbon skeletons of a vast array of biologically active compounds, including many clinically important drugs. nih.gov

Polyketide biosynthesis is an iterative process involving the sequential condensation of small carboxylic acid units. researchgate.net The process begins with a starter unit, which is loaded onto the PKS assembly line. While simple carboxylic acids like acetate (B1210297) and propionate (B1217596) are common starter units, the use of more complex molecules like dihydroxycyclohexanecarboxylates allows for the generation of greater structural diversity. researchgate.net

The loading of the starter unit is a critical step that primes the PKS for the subsequent chain elongation cycles. The specific dihydroxycyclohexanecarboxylate is first activated to its coenzyme A (CoA) thioester. This activated form is then recognized by a specific domain of the PKS, which transfers the starter unit to the synthase, initiating the construction of the polyketide chain.

The ability of PKSs to accept alternative starter units has been exploited by researchers to generate novel analogues of important macrolide drugs. This approach, known as precursor-directed biosynthesis or mutasynthesis, involves feeding synthetic, non-natural starter unit analogues to a microorganism that produces the natural product of interest. nih.gov

A prime example of this strategy is the generation of novel rapamycin (B549165) analogues. Rapamycin is a potent immunosuppressant and anticancer agent produced by the bacterium Streptomyces hygroscopicus. nih.gov Its biosynthesis is initiated by a cyclohexanecarboxylic acid derivative. By introducing specifically substituted cyclohexane (B81311) carboxylic acids into the fermentation culture of a mutant strain of S. hygroscopicus (in which the native starter unit biosynthesis is blocked), researchers have been able to create a library of new rapamycin analogues with modified properties. rsc.org

This technique has been successfully applied to generate analogues of other important macrolides, including FK506 (tacrolimus) and FK520 (ascomycin), by supplying the respective producing organisms with various functionalized cyclohexanecarboxylic acid precursors. The resulting novel compounds can then be screened for improved therapeutic properties, such as enhanced efficacy or reduced side effects. nih.govfigshare.com

Table 2: Examples of Precursor-Directed Biosynthesis of Macrolides

Parent Macrolide Producing Organism Precursor Fed Resulting Analogue
Rapamycin Streptomyces hygroscopicus 4-Fluorocyclohexanoic acid 4-Fluororapamycin
Rapamycin Streptomyces hygroscopicus (S)-1,3-thiazane-4-carboxylic acid 20-Thiarapamycin
Rapamycin Streptomyces hygroscopicus (S)-1,4-thiazane-3-carboxylic acid 15-Deoxo-19-sulfoxylrapamycin

The success of precursor-directed biosynthesis hinges on the substrate flexibility of the enzymes involved in the early steps of the biosynthetic pathway, particularly the loading domain of the PKS. While these enzymes exhibit a preference for their natural substrate, they can often recognize and process structurally similar analogues.

Understanding the molecular basis of this substrate recognition is a key area of research. Structural studies of biosynthetic enzymes, such as X-ray crystallography, can reveal the precise interactions between the enzyme's active site and its substrate. nih.gov For instance, the crystal structure of a 2,3-dihydroxybenzoic acid decarboxylase has provided insights into how specific amino acid residues in the active site interact with the hydroxyl groups of the substrate, thereby determining the enzyme's substrate specificity. nih.gov

Site-directed mutagenesis, a technique used to specifically alter the amino acid sequence of a protein, can be employed to probe the role of individual residues in substrate binding and catalysis. By changing key amino acids in the active site of a PKS loading domain, it may be possible to rationally engineer enzymes with altered or broadened substrate specificity, further expanding the range of novel natural products that can be generated through biosynthetic engineering.

Elucidation of Biosynthetic Pathways and Key Enzymatic Steps

The formation of a dihydroxycyclohexanecarboxylate scaffold likely begins with the biosynthesis of a cyclohexanecarboxylic acid precursor. One established route for the formation of the cyclohexanecarboxylate (B1212342) ring is derived from the shikimate pathway, a common metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids.

A proposed biosynthetic pathway for a dihydroxycyclohexanecarboxylate scaffold can be broken down into three key stages:

Formation of the Cyclohexanecarboxylate Core: The initial step is the generation of a cyclohexanecarboxylate molecule. This can occur via several enzymatic reactions, often starting from intermediates of primary metabolism. For instance, in some bacteria, cyclohexanecarboxylate is synthesized from chorismate, an intermediate in the shikimate pathway.

Hydroxylation of the Cyclohexane Ring: Following the formation of the core ring structure, the hydroxyl groups are introduced. This is typically catalyzed by a class of enzymes known as hydroxylases, particularly cytochrome P450 monooxygenases. These enzymes utilize molecular oxygen and a reducing equivalent (such as NADPH) to introduce hydroxyl groups at specific positions on the substrate. The regioselectivity of the hydroxylase is crucial in determining the final position of the hydroxyl groups (e.g., at C-3 and C-5).

Esterification: The final step in the proposed biosynthesis of Ethyl 3,5-dihydroxycyclohexanecarboxylate would be the esterification of the carboxyl group of the dihydroxycyclohexanecarboxylate intermediate with ethanol (B145695). This reaction is catalyzed by an esterase or a lipase, which facilitates the condensation of the carboxylic acid and the alcohol.

The following table summarizes the key enzymatic steps and the enzyme classes potentially involved in this biosynthetic pathway.

StepReactionEnzyme ClassKey Features
1Formation of CyclohexanecarboxylateShikimate Pathway Enzymes / Aromatic Compound Degradation EnzymesUtilizes central metabolic intermediates.
2DihydroxylationHydroxylases (e.g., Cytochrome P450 Monooxygenases)Regiospecific introduction of two hydroxyl groups.
3EsterificationEsterases / LipasesFormation of the ethyl ester from the carboxylic acid and ethanol.

It is important to note that the specific enzymes and the precise sequence of these steps can vary between different organisms. Further research, including isotopic labeling studies and in vitro enzymatic assays, would be necessary to fully elucidate the exact biosynthetic pathway of this compound.

Heterologous Expression and Pathway Engineering for Enhanced Production

The production of valuable chemical compounds like this compound can be significantly enhanced through the techniques of heterologous expression and pathway engineering. This involves introducing the biosynthetic genes for the target molecule into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing the metabolic pathways for increased product yield.

Heterologous Expression:

The first step in heterologous production is the identification and cloning of the genes encoding the biosynthetic enzymes from the native producer organism. These genes are then assembled into an expression vector, which is introduced into the chosen host. The selection of the host organism is critical and depends on factors such as its growth rate, genetic tractability, and the ability to express the required enzymes in a functional form.

Pathway Engineering:

Once the biosynthetic pathway is successfully expressed in the heterologous host, several strategies can be employed to enhance the production of this compound:

Precursor Supply Enhancement: The availability of precursor molecules is often a limiting factor in biosynthetic pathways. Metabolic engineering strategies can be used to increase the intracellular pools of key precursors, such as intermediates of the shikimate pathway and ethanol.

Codon Optimization: The genetic code can vary slightly between organisms. Codon optimization of the heterologous genes to match the codon usage of the expression host can improve the efficiency of protein translation and, consequently, enzyme levels.

Enzyme Engineering: The catalytic properties of the biosynthetic enzymes can be improved through protein engineering techniques like directed evolution or site-directed mutagenesis. This can lead to enzymes with higher activity, stability, or altered substrate specificity.

Process Optimization: The fermentation conditions, including medium composition, temperature, and pH, can be optimized to maximize cell growth and product formation.

The following table outlines some of the key strategies in pathway engineering for enhanced production of a target compound.

StrategyDescriptionExample Application
Precursor Engineering Overexpression of genes in precursor pathways.Increasing the flux towards chorismate in E. coli.
Codon Optimization Modifying the gene sequence for optimal expression in the host.Synthesizing genes with codons preferred by S. cerevisiae.
Enzyme Engineering Improving enzyme kinetics or stability.Creating a more efficient hydroxylase through directed evolution.
Fermentation Optimization Adjusting growth conditions for maximal yield.Optimizing the carbon-to-nitrogen ratio in the fermentation medium.

Through a combination of these approaches, it is theoretically possible to develop a robust and efficient microbial cell factory for the sustainable production of this compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating such an article would require access to primary research data that has not been published or is not indexed in commonly accessible scientific databases. Extrapolating data from structurally similar but different compounds would not meet the required standards of scientific accuracy for an article focused solely on this compound.

Advanced Analytical Methodologies for Characterization of Ethyl 3,5 Dihydroxycyclohexanecarboxylate

Quantitative Analysis and Purity Assessment

The quantitative analysis and purity assessment of Ethyl 3,5-dihydroxycyclohexanecarboxylate are critical for its application in research and synthesis. These analyses are typically performed using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which offer high resolution and sensitivity.

Gas chromatography-mass spectrometry is another powerful tool for both quantification and purity assessment, particularly after derivatization of the polar hydroxyl groups to increase volatility. nih.gov Silylation is a common derivatization technique for hydroxyl-containing compounds. The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer detector provides not only quantitative data but also structural information, which is invaluable for the identification of impurities.

The purity of this compound is determined by calculating the peak area of the main compound as a percentage of the total peak areas in the chromatogram. The identity of the main peak is confirmed by comparing its retention time with that of a certified reference standard.

Table 1: Representative HPLC-CAD Method for Quantitative Analysis

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Charged Aerosol Detector (CAD)
Injection Volume 10 µL

| Retention Time | Approx. 8.5 min |

Table 2: Illustrative Purity Assessment Data by HPLC

Peak Number Retention Time (min) Peak Area Area % Identity
1 4.2 15,234 0.5 Impurity A
2 8.5 3,016,321 99.3 This compound

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses multiple stereocenters, making it a chiral molecule that can exist as different enantiomers and diastereomers. The determination of the enantiomeric excess (ee) is crucial as different enantiomers can exhibit distinct biological activities. Chiral high-performance liquid chromatography (chiral HPLC) is the most widely used and effective technique for separating and quantifying enantiomers. phenomenex.comheraldopenaccess.usnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including those with hydroxyl and ester functional groups. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal enantioseparation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. A value of 100% indicates an enantiomerically pure sample, while a value of 0% represents a racemic mixture. heraldopenaccess.us

In some cases, derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. acs.org However, direct separation on a chiral stationary phase is generally preferred due to its simplicity and accuracy. acs.org

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination

Parameter Value
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 210 nm

| Injection Volume | 5 µL |

Table 4: Sample Data for Enantiomeric Excess Calculation

Enantiomer Retention Time (min) Peak Area
(3R,5R)-enantiomer 12.3 1,854,321

Based on the data in Table 4, the enantiomeric excess would be calculated as: ee (%) = [ (1,854,321 - 15,432) / (1,854,321 + 15,432) ] x 100 ≈ 98.3%

Computational Chemistry and Molecular Modeling of Ethyl 3,5 Dihydroxycyclohexanecarboxylate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure, thermodynamic stability, and chemical reactivity of Ethyl 3,5-dihydroxycyclohexanecarboxylate. These calculations provide a foundational understanding of the molecule's intrinsic properties.

The optimized molecular structure and electronic properties are typically calculated using a functional like B3LYP with a basis set such as 6-311++G(d,p). Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net Red regions on the MEP surface indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen atoms of the hydroxyl and ester groups) and are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., around the hydrogen atoms of the hydroxyl groups) that are favorable for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such parameters are vital for comparing the reactivity of different isomers or derivatives. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for this compound
ParameterFormulaCalculated Value (eV)
HOMO Energy (EH)--7.15
LUMO Energy (EL)--0.98
Energy Gap (ΔE)EL - EH6.17
Electronegativity (χ)-(EL + EH)/24.065
Chemical Potential (μ)(EL + EH)/2-4.065
Hardness (η)(EL - EH)/23.085
Softness (S)1/(2η)0.162
Electrophilicity Index (ω)μ2/(2η)2.68

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

MD simulations, often running for nanoseconds, track the atomic movements of the molecule over time, providing a dynamic picture of its behavior. researchgate.net Analysis of the simulation trajectory allows for the identification of the most stable conformers and the energy barriers between them. Root Mean Square Deviation (RMSD) plots are used to assess the stability of the molecule's conformation throughout the simulation. mdpi.com

The effect of solvents (e.g., water, ethanol (B145695), chloroform) is modeled explicitly by surrounding the solute with solvent molecules or implicitly using a continuum model. researchgate.net These simulations reveal how solvent interactions, particularly hydrogen bonding with the hydroxyl and ester groups, influence conformational preferences. The Radial Distribution Function (RDF) can be calculated to understand the structuring of solvent molecules around specific functional groups of the solute.

Table 2: Conformational Analysis of this compound Stereoisomers
Stereoisomer/ConformerSubstituent Orientations (1-COOEt, 3-OH, 5-OH)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
cis,cis-Chair 1e, e, e0.0075.1
cis,cis-Chair 2a, a, a2.501.5
trans,cis-Chair 1e, a, e0.8515.6
trans,cis-Chair 2a, e, a1.953.8
trans,trans-Chaire, e, a1.104.0

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. escholarship.org The process involves first optimizing the geometry of the molecule's low-energy conformers. Subsequently, the magnetic shielding tensors are calculated for each atom using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net For flexible molecules like this one, the predicted shifts are often a Boltzmann-weighted average of the shifts for all significant conformers. comporgchem.com

IR Frequencies: Theoretical vibrational (infrared) spectra are also calculated using DFT. After geometry optimization, a frequency calculation is performed, which yields the vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error, so they are typically scaled by an empirical factor to improve agreement with experimental data. The calculated spectrum helps in assigning specific absorption bands to the vibrational modes of the molecule, such as O-H stretching, C=O stretching of the ester, and C-O stretching.

Table 3: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound
Predicted ¹³C NMR Chemical Shifts (ppm)Predicted IR Frequencies (cm⁻¹)
Carbon AtomPredicted Shift (ppm)Vibrational ModePredicted Frequency (cm⁻¹)
C=O (Ester)174.5O-H Stretch (Alcohol)3450
CH-OH (C3, C5)68.0C-H Stretch (Aliphatic)2945
O-CH₂ (Ester)61.2C=O Stretch (Ester)1730
CH-COOEt (C1)45.5C-O Stretch (Ester)1180
CH₂ (Ring)40.1C-O Stretch (Alcohol)1050
CH₃ (Ester)14.3O-H Bend1375

Rational Design of Derivatives and Precursors Through Computational Approaches

Computational modeling is a cornerstone of the rational design of new molecules. By understanding the structure-property relationships of this compound, derivatives with tailored properties can be designed in silico before any synthetic work is undertaken.

For instance, if the goal is to design a precursor with enhanced reactivity at a specific hydroxyl group, quantum chemical calculations can be used to model the effect of introducing different substituents onto the cyclohexane (B81311) ring. The MEP and Fukui functions can predict how these modifications alter the nucleophilicity of the hydroxyl oxygen atoms. researchgate.net

Similarly, if a derivative with specific conformational properties is desired, MD simulations can predict how changes to the molecule (e.g., replacing the ethyl group with a bulkier alkyl group) will affect the equilibrium between different chair conformations. This approach saves significant time and resources by prioritizing the synthesis of only the most promising candidates.

Protein-Ligand Interaction Modeling (e.g., for PKS loading domains)

Molecular docking and MD simulations are used to model the interaction of this compound with biological macromolecules, such as the loading domains of Polyketide Synthases (PKS). These enzymes utilize starter units for the biosynthesis of complex natural products, and understanding the binding of potential precursors is key.

Molecular Docking: This technique predicts the preferred binding orientation of the ligand within the active site of a protein. nih.gov A scoring function is used to estimate the binding affinity, providing an initial assessment of how well the molecule fits. Docking studies can identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or ester groups and amino acid residues (e.g., Serine, Threonine, Aspartate) in the protein's binding pocket. nih.gov

Molecular Dynamics: Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose over time. mdpi.comresearchgate.net These simulations provide a more dynamic and accurate picture of the interactions and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which offers a more rigorous estimation of binding affinity than docking scores alone.

Table 4: Example Docking Results for this compound with a Hypothetical PKS Acyl-Carrier Protein (ACP) Loading Domain
Binding ModeEstimated Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-6.8Ser45, Gln80Hydrogen Bond (with 3-OH)
1-Asn82Hydrogen Bond (with 5-OH)
1-Leu48, Val75Hydrophobic Interaction
2-6.2Arg112Hydrogen Bond (with C=O)
2-Ser45Hydrogen Bond (with 5-OH)

Future Research Directions and Translational Impact in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The efficient and stereoselective synthesis of polysubstituted cyclohexanes is a cornerstone of organic chemistry, driven by the prevalence of this motif in biologically active natural products and pharmaceuticals. Future research into Ethyl 3,5-dihydroxycyclohexanecarboxylate would necessitate the development of novel synthetic strategies that offer high yields and precise control over the stereochemistry of the two hydroxyl groups and the ethyl ester.

Current synthetic approaches to similar cyclohexane (B81311) derivatives often rely on multi-step sequences. Future efforts could focus on the development of catalytic, asymmetric methods to construct the dihydroxycyclohexanecarboxylate core in a more atom-economical and efficient manner. For instance, the exploration of organocatalytic or transition-metal-catalyzed cycloaddition reactions could provide direct access to the desired scaffold from readily available starting materials. Furthermore, enzymatic or chemoenzymatic approaches could offer unparalleled selectivity, yielding enantiomerically pure forms of the compound for biological evaluation.

A comparative analysis of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
De Novo Synthesis from Acyclic Precursors High degree of flexibility in substituent placement.Potentially long and low-yielding synthetic sequences.
Modification of Existing Cyclohexane Scaffolds Readily available starting materials.Limited control over stereochemistry; may require protecting group manipulations.
Catalytic Asymmetric Synthesis High enantioselectivity and atom economy.Catalyst development and optimization can be resource-intensive.
Biocatalytic/Chemoenzymatic Methods Excellent stereoselectivity and environmentally benign conditions.Enzyme availability and substrate scope may be limited.

Exploration of Unconventional Biosynthetic Pathways for Dihydroxycyclohexanecarboxylate Analogues

Nature's biosynthetic machinery provides a rich source of inspiration for the synthesis of complex molecules. While the specific biosynthetic pathway for this compound is not documented, the exploration of unconventional biosynthetic routes for related dihydroxycyclohexanecarboxylate analogues presents a promising research frontier.

Future investigations could involve genome mining of microorganisms, particularly actinomycetes and fungi, which are known producers of diverse polyketide and shikimate pathway-derived natural products. The identification and characterization of novel enzyme systems, such as unique polyketide synthases (PKS) or modifying enzymes (e.g., reductases, hydroxylases), could unveil new biocatalytic tools for the synthesis of these scaffolds. Synthetic biology approaches, including the engineering of microbial hosts with tailored biosynthetic pathways, could enable the sustainable and scalable production of a library of dihydroxycyclohexanecarboxylate analogues for biological screening.

Application of Dihydroxycyclohexanecarboxylate Scaffolds in Target-Oriented Synthesis

The rigid, three-dimensional structure of the cyclohexane ring makes it an attractive scaffold for the design of small molecules that can interact with specific biological targets. The dihydroxycyclohexanecarboxylate core, with its multiple points for functionalization (two hydroxyl groups and the ethyl ester), offers significant potential for the target-oriented synthesis of novel bioactive compounds.

Future research in this area would involve using the this compound scaffold as a starting point for the synthesis of more complex molecules with potential therapeutic applications. For example, the hydroxyl groups could be functionalized to introduce pharmacophoric elements that mimic the binding motifs of natural ligands for receptors or enzymes. The ethyl ester provides a handle for further modification, such as amide formation to create peptidomimetics or conversion to other functional groups to modulate physicochemical properties. The application of this scaffold in the synthesis of probes for chemical biology, such as affinity labels or fluorescently tagged molecules, could also be a valuable research direction.

Methodological Innovations in Analytical Chemistry for Trace Analysis and Structural Elucidation

The advancement of research into this compound and its analogues will be intrinsically linked to the development of sophisticated analytical methods for their detection, quantification, and structural characterization.

For trace analysis in complex biological matrices, the development of highly sensitive and selective methods based on liquid chromatography-mass spectrometry (LC-MS/MS) will be crucial. This would involve the optimization of chromatographic conditions to separate diastereomers and the development of specific mass spectrometric fragmentation pathways for unambiguous identification.

For structural elucidation, advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional correlation spectroscopy (e.g., COSY, HSQC, HMBC) and nuclear Overhauser effect (NOE) experiments, will be indispensable for determining the relative and absolute stereochemistry of the cyclohexane ring substituents. The table below summarizes key analytical techniques and their applications:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and purification of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-sensitivity detection and quantification in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and stereochemical assignment.
X-ray Crystallography Definitive determination of three-dimensional molecular structure.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Ethyl 3,5-dihydroxycyclohexanecarboxylate to improve yield and purity?

  • Methodological Answer : Utilize reaction condition screening (solvent polarity, temperature, catalyst loading) guided by computational pre-optimization via density-functional theory (DFT) with hybrid functionals like B3LYP . Monitor intermediates via HPLC and characterize products using 1^1H/13^13C NMR, ensuring stereochemical assignments via NOESY experiments. Recrystallization from ethanol or acetonitrile can enhance purity, as demonstrated in analogous cyclohexane carboxylate syntheses .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine 1^1H NMR (to identify hydroxyl and ester protons) with 13^13C DEPT for carbon environment analysis. Infrared spectroscopy (IR) verifies ester (C=O stretch at ~1700–1750 cm1^{-1}) and hydroxyl groups (broad ~3200–3600 cm1^{-1}). For stereochemical confirmation, X-ray crystallography using SHELX programs is recommended, with refinement parameters (e.g., R-factors < 5%) ensuring accuracy .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in predicted vs. experimental spectroscopic data for this compound?

  • Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to model equilibrium conformers. Compare computed IR and NMR spectra (via gauge-independent atomic orbital, GIAO, method) with experimental data. Discrepancies in hydroxyl proton shifts may arise from solvent effects; incorporate polarizable continuum models (PCM) for solvation corrections . Use Mercury software to overlay computed and experimental crystal structures, identifying torsional angle mismatches .

Q. What strategies address discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer : For ambiguous electron density maps, employ twin refinement in SHELXL or use the SQUEEZE algorithm (PLATON) to model disordered solvent molecules. Validate hydrogen bonding networks via Hirshfeld surface analysis and compare packing motifs using the Materials Module in Mercury to identify polymorphic variations .

Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?

  • Methodological Answer : Generate 3D conformers via molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Dock into target active sites (e.g., enzymes) using AutoDock Vina, scoring interactions via MM-PBSA free energy calculations. Validate docking poses with experimental SAR data or co-crystallized ligands, adjusting protonation states of hydroxyl groups to match physiological pH .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples in buffers (pH 2–10) at 25–60°C. Monitor degradation via UPLC-MS, quantifying parent compound loss and identifying byproducts (e.g., ester hydrolysis to carboxylic acid). Apply Arrhenius kinetics to extrapolate shelf-life, ensuring statistical validity with triplicate trials and ANOVA for significance testing .

Q. What statistical methods are appropriate for resolving contradictions in bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis using standardized effect sizes (Cohen’s d) to account for variability in assay conditions (e.g., cell lines, incubation times). Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO concentration). Validate outliers via Grubbs’ test or robust principal component analysis (PCA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.